3,5-Dibromopyridine-2,6-diamine
Overview
Description
3,5-Dibromopyridine-2,6-diamine is an organic compound with the molecular formula C5H5Br2N3 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and the hydrogen atoms at positions 2 and 6 are replaced by amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromopyridine-2,6-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2,6-diaminopyridine using bromine or a brominating agent under controlled conditions to ensure selective substitution at the 3 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromopyridine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium amide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different amino or nitro compounds .
Scientific Research Applications
3,5-Dibromopyridine-2,6-diamine has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Dibromopyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The bromine atoms and amino groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2,6-Dibromopyridine: Similar in structure but lacks the amino groups at positions 2 and 6.
3,5-Dibromopyridine: Similar in structure but lacks the amino groups at positions 2 and 6.
2,6-Diaminopyridine: Similar in structure but lacks the bromine atoms at positions 3 and 5.
Uniqueness: 3,5-Dibromopyridine-2,6-diamine is unique due to the presence of both bromine atoms and amino groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dibromopyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHAJKGETRBOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362855 | |
Record name | 3,5-dibromopyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76942-20-6 | |
Record name | 3,5-dibromopyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.